2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile
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Overview
Description
2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group, a nitrophenyl group, and a propanedinitrile moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves a multi-step process. One common method includes the condensation of a dimethylamino-substituted aldehyde with a nitrophenyl-substituted amine under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro-substituted derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products
The major products formed from these reactions include amino-substituted derivatives, nitro-substituted derivatives, and various substituted analogs depending on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer processes, while the dimethylamino group can interact with various biological receptors. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
2-[1-(Dimethylamino)-3-[(3-nitrophenyl)amino]prop-2-en-1-ylidene]propanedinitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
2-[1-(dimethylamino)-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H13N5O2/c1-18(2)14(11(9-15)10-16)6-7-17-12-4-3-5-13(8-12)19(20)21/h3-8,17H,1-2H3 |
InChI Key |
OBVFPPSPLXBYJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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